molecular formula C4H3N3O4 B1335859 Dihydroxy-1,2,4-triazine-6-carboxylic acid CAS No. 13924-15-7

Dihydroxy-1,2,4-triazine-6-carboxylic acid

Cat. No. B1335859
CAS RN: 13924-15-7
M. Wt: 157.08 g/mol
InChI Key: PLKNGGRZZIWWLD-UHFFFAOYSA-N
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Description

Dihydroxy-1,2,4-triazine-6-carboxylic acid is a compound that belongs to the class of 1,2,4-triazines, which are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their potential use in various chemical syntheses .

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives has been explored in several studies. For instance, derivatives of 5-amino-6-oxo-1,6-dihydro[1,2,4]triazine-3-carboxylic acid were prepared from triazine-2,4,6-tricarboxylic acid triethyl ester with arylhydrazines, followed by hydrolysis to yield the corresponding carboxylic acids . Another study reported the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones from ethoxycarbonylhydrazones and isocyanates, showcasing a method for introducing various substituents onto the triazine ring . Additionally, the electro-oxidation of 3,4-dihydroxybenzoic acid in the presence of a triazine derivative led to the synthesis of a thiazolo[3,2-b]-1,2,4-triazin-7-one derivative, demonstrating the reactivity of triazine compounds in electrochemical reactions .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives has been elucidated using various spectroscopic techniques. For example, the X-ray diffraction structure of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides revealed the tautomer with the proton on the O2 atom, which was stabilized in the crystal by dimer formation through hydrogen bonding . This highlights the importance of tautomerism and hydrogen bonding in the structural stability of triazine derivatives.

Chemical Reactions Analysis

1,2,4-Triazine derivatives undergo a variety of chemical reactions. The preparation of novel triazine and triazepine derivatives was achieved through reactions with hydrazonyl halides, phenacyl bromide, and other reagents, demonstrating the versatility of triazine intermediates in synthesizing a wide range of heterocyclic compounds . Moreover, the cyclocondensation of imidamides with aldehydes or ketones resulted in the formation of new triazolo[4,3-a][1,3,5]triazine derivatives, further illustrating the reactivity of the triazine ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazine derivatives are influenced by their molecular structure. The solubility of amido as-triazine compounds in phosphate buffer was determined to be good, which is significant for their potential biological applications . The presence of heteroatoms and substituents on the triazine ring can affect properties such as solubility, stability, and reactivity, which are crucial for the development of triazine-based pharmaceuticals and materials .

Scientific Research Applications

Electrochemical Oxidation and Synthesis

  • Electrochemical Synthesis : Fotouhi, Nematollahi, and Heravi (2007) investigated the electrochemical oxidation of 3,4-dihydroxy benzoic acid in the presence of 6-methyl-l,2,4-triazine-3-thione-5-one. Their study led to the electrochemical synthesis of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivative in aqueous media, showcasing a novel synthetic application of triazine derivatives (Fotouhi, Nematollahi & Heravi, 2007).

Organic Synthesis and Chemical Reactions

  • Regioselective Synthesis : Ohsumi and Neunhoeffer (1992) achieved the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, highlighting the precision and control attainable in the synthesis of triazine compounds (Ohsumi & Neunhoeffer, 1992).
  • Oxidation Processes : Zel'tser, Mironovich, and Promonenkov (1982) showed that 1,2,4-triazine-6-carboxylic acids can be obtained by oxidizing 3,5-disubstituted 6-methyl-1,2,4-triazines with hydrogen peroxide in acidic media. This indicates the chemical versatility and reactivity of triazine derivatives in oxidation reactions (Zel'tser, Mironovich & Promonenkov, 1982).

Structural Analysis and Reassignments

  • Structural Reassignment : Schuan et al. (1979) demonstrated the importance of accurate structural characterization in triazine chemistry, as they reassigned the structure of a previously reported triazine derivative, highlighting the challenges and advancements in structural elucidation of these compounds (Schuan et al., 1979).

Preparation and Synthesis of Derivatives

  • Preparation of Triazine Derivatives : Gambert, Kuratli, and Martin (2004) focused on the preparation of dihydro[1,2,4]triazine-3-carboxylic acid derivatives, exploring the potential of these compounds as building blocks for the synthesis of complex chemical libraries. Their work underscores the role of triazine derivatives in the development of diverse chemical compounds (Gambert, Kuratli & Martin, 2004).

Dendrimeric Complex Synthesis

  • Synthesis of Dendrimeric Complexes : Uysal and Koç (2010) synthesized dendrimeric complexes involving triazine and investigated their magnetic behaviors. This research illustrates the application of triazine derivatives in the field of material science, particularly in the creation of complex molecular structures with potential technological applications (Uysal & Koç, 2010).

Medicinal Chemistry and Imaging Applications

  • PET Tracer Synthesis : Wang, Gao, and Zheng (2014) synthesized carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging. This demonstrates the use of triazine derivatives in the development of diagnostic tools in the medical field (Wang, Gao & Zheng, 2014).

Spectroscopic Studies and Anticancer Applications

  • Anticancer Studies : Refat, El‐Deen, El-Garib, and Abd El-Fattah (2015) conducted spectroscopic and anticancer studies on new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide. Their findings highlight the potential of triazine derivatives in developing new anticancer agents, emphasizing the role of these compounds in pharmaceutical research (Refat, El‐Deen, El-Garib & Abd El-Fattah, 2015).

Future Directions

The future directions in the research of 1,2,4-triazine derivatives could involve the design and synthesis of more potent inhibitors for various biological targets . Additionally, the development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKNGGRZZIWWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408051
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxy-1,2,4-triazine-6-carboxylic acid

CAS RN

13924-15-7
Record name dihydroxy-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid. Sulfuric acid (10 mL, 200 mmol) was carefully added to a mixture of 4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester (1100 mg, 3.4 mmol) and water (2 mL). The mixture became homogenous after a few minutes. The reaction mixture was stirred at 40° C. overnight, was cooled to rt and was carefully added to ice. The mixture was saturated with solid NaCl and was extracted repeatedly from EtOAc (3×). The combined EtOAc layer was washed with brine, dried over magnesium sulfate, and concentrated to give the product as foam (100%). LCMS m/z=294 (M+1); 1H NMR (Methanol d4) δ: 7.35-7.31 (2 m, 4H), 4.95 (m, 1H), 4.31 (q, 2H, J=7.0 Hz), 1.41 (d, 6H, J=6.6 Hz).
Name
4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid
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0 (± 1) mol
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10 mL
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4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester
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1100 mg
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2 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 1.01 g. (0.005 mole) of 1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt in 50 ml. of water, 20 ml. of 1N hydrochloric acid and 70 ml. of N,N-dimethylformamide was cooled to -3° C. A solution of 0.83 g. (0.012 mole) of sodium nitrite in 4 ml. of water was added to the hydrazide solution and the mixture was stirred at -3° C. to -5° C. for 30 minutes to give in solution the acid azide of 1,2,4-triazine-3,5-dione-6-carboxylic acid.
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1,2,4-triazine-3,5-dione-6-carboxylic acid hydrazide hydrazine salt
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0.005 mol
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0.012 mol
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hydrazide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Falco, E Pappas, GH Hitchings - Journal of the American …, 1956 - ACS Publications
Nz XIV lated and intermediate substances havebeen prepared in the further extensions of these studies. Meanwhile, 3, 5-dihydroxy-6-methyl-l, 2, 4-triazine V ‘6-azathymine”) has been …
Number of citations: 55 pubs.acs.org

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